2-[4-Hydroxy-2-(hydroxymethyl)-6-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Description
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name, 2-[4-Hydroxy-2-(hydroxymethyl)-6-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol , systematically encodes its structural complexity. The name begins with the central oxane ring substituted at position 2 by a hydroxyl group and hydroxymethyl group at position 4. The spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane] system denotes a fused pentacyclic scaffold with an oxygen atom in the fifth ring, interconnected via a spiro junction to a tetrahydrofuran (oxane) ring. The numerical descriptors (e.g., 10.8.0.02,9.04,8.013,18) specify the bridging patterns between carbons in the pentacyclic core.
The molecular formula C45H72O17 (molecular weight: 885.00 g/mol) was confirmed via high-resolution mass spectrometry. Key identifiers include:
| Property | Value |
|---|---|
| Topological Polar Surface Area | 256.00 Ų |
| Rotatable Bonds | 8 |
| H-Bond Donors/Acceptors | 9/17 |
The SMILES string (CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC19CCC(O9)(C)CO) illustrates the connectivity of the spirocyclic aglycone to three glycosidic units.
Spirocyclic Architecture: Analysis of Pentacyclic and Oxapentacyclo Components
The spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane] system comprises a 20-carbon pentacyclic framework fused to a tetrahydrofuran ring. The pentacyclic core includes:
- A cyclopentane-perhydrophenanthrene skeleton common to steroidal compounds.
- An oxepane ring (5-oxa) introducing a seven-membered oxygen-containing ring.
- Spiro junction at C-6 of the pentacycle and C-2' of the oxane, creating orthogonal ring systems.
Key structural features:
- Methyl groups at C-5', C-7, C-9, and C-13 stabilize the spirocyclic conformation.
- The 18-ene double bond (C18–C19) introduces rigidity, as confirmed by 13C NMR signals at δ 121–125 ppm for sp2 carbons.
- Hydroxyl groups at C-8 and C-16 participate in intramolecular hydrogen bonds, as evidenced by downfield-shifted protons (δ 4.5–5.0 ppm).
Stereochemical Configuration at Key Chiral Centers
The compound exhibits 11 chiral centers, primarily in the spirocyclic aglycone and glycosidic linkages:
- C-22 (S configuration) : Critical for spiroketal stability, confirmed by NOESY correlations between H-22 and H-16.
- C-3β hydroxyl : A hallmark of spirostanol glycosides, verified by a 1H NMR triplet at δ 3.25 ppm (J = 10.5 Hz).
- C-25 (R configuration) : Determined via Mosher ester analysis, aligning with (25R)-spirostanol derivatives.
The α-L-rhamnopyranosyl and β-D-glucopyranosyl units at C-3 and C-26 show axial anomeric protons (δ 4.39–4.69 ppm, J = 7.5 Hz).
Glycosylation Patterns: Oxane and Oxolane Substituent Networks
Three glycosidic units modify the aglycone:
- β-D-glucopyranose at C-3: Confirmed by HMBC correlations from H-1glc (δ 4.56) to C-3aglycone (δ 79.3).
- α-L-rhamnopyranose at C-2glc: Identified via 1H-1H TOCSY and HSQC cross-peaks between H-1rha (δ 5.21) and C-2glc.
- β-D-galactopyranose at C-26: Evidenced by a deshielded C-26 resonance (δ 67.7 ppm) and glycosidic shift at C-4gal (δ 80.3).
| Glycosidic Unit | Linkage | Anomeric Proton (δ ppm) |
|---|---|---|
| β-D-Glucose | C-3aglycone → O-1 | 4.56 (d, J = 7.5 Hz) |
| α-L-Rhamnose | C-2glc → O-1 | 5.21 (br s) |
| β-D-Galactose | C-26 → O-1 | 4.40 (d, J = 7.5 Hz) |
Comparative Analysis with Related Spiro-Triterpenoid Glycosides
Compared to hyoscyamoside from Hyoscyamus niger:
- Shared features : (25R)-spirostanol aglycone, β-glucosyl-(1→2)-α-rhamnosyl disaccharide at C-3.
- Divergences : The subject compound adds a β-galactose unit at C-26 and a 5-oxapentacyclo scaffold absent in hyoscyamoside.
Against hippuristanol -type spiroketals:
- Commonality : Spiroketal E/F rings critical for bioactivity.
- Difference : Hippuristanol derivatives lack the pentacyclic core and C-26 glycosylation observed here.
Properties
Molecular Formula |
C45H72O17 |
|---|---|
Molecular Weight |
885.0 g/mol |
IUPAC Name |
2-[4-hydroxy-2-(hydroxymethyl)-6-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H72O17/c1-19-9-14-44(55-18-19)22(4)45(54)29(62-44)16-27-25-8-7-23-15-24(10-12-42(23,5)26(25)11-13-43(27,45)6)58-41-38(61-40-35(52)33(50)31(48)21(3)57-40)36(53)37(28(17-46)59-41)60-39-34(51)32(49)30(47)20(2)56-39/h7,19-22,24-41,46-54H,8-18H2,1-6H3 |
InChI Key |
NABPSKKFOWENEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |
Origin of Product |
United States |
Preparation Methods
Iodocyclization
Iodocyclization has been widely used to synthesize oxa-spirocycles. For example, iodooxazine or iodolactone intermediates can undergo intramolecular cyclization to form spiro systems. A potential pathway involves:
- Formation of Iodinated Intermediates : Reaction of a diol precursor with iodine or iodine-based reagents to introduce iodine atoms at strategic positions.
- Cyclization : Base-mediated elimination or nucleophilic substitution to form the spiro ring.
Example Conditions (adapted from):
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | I2, KI, H2O | Iodination | 70–85% |
| 2 | NaH, THF, 0°C → RT | Cyclization | 60–75% |
Cyclopropane-Derived Spirocycles
Unsaturated cyclopropanes can react with peracetic acid to form oxaspiro[2.2]pentanes, which may serve as precursors. For the target compound:
- Epoxidation : Reaction of cyclopropane derivatives with peracetic acid to form an epoxide.
- Ring-Opening : Acid- or base-catalyzed rearrangement to generate the spiro system.
Advantages :
Functional Group Introduction
Post-spirocyclic core synthesis, hydroxyl and methyl groups must be introduced with precision.
Hydroxylation
Sharpless epoxidation followed by acid-catalyzed hydrolysis can install hydroxyl groups stereoselectively. For the 8-hydroxy substituent:
- Epoxidation : Use of Ti(OiPr)4, t-BuOOH, and a chiral ligand (e.g., (R,R)-DET) to form an epoxide.
- Hydrolysis : H2O/H2SO4 to yield diols.
| Step | Reagents/Conditions | Purpose | Selectivity |
|---|---|---|---|
| 1 | Ti(OiPr)4, t-BuOOH, (R,R)-DET | Epoxidation | >90% enantiomeric excess |
| 2 | H2O, H2SO4, 50°C | Hydrolysis | 1:1 diastereomeric ratio |
Methyl Oxane Moiety
The 6-methyloxane group may be introduced via:
- Michael Addition : Reaction of an α,β-unsaturated carbonyl with a catechol derivative (e.g., pyrocatechol) under basic conditions.
- Glycosylation : Enzymatic or chemical coupling of a methylated oxane sugar unit.
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | K2CO3, DMF, MW, 50°C | Michael addition | 40–60% |
| 2 | TBAF, THF | Deprotection (if protected) | 85–90% |
Stereochemical Control
The compound’s 16 stereocenters necessitate meticulous control during synthesis.
Chiral Auxiliaries
Purification and Yield Optimization
Crystallization
Aqueous recrystallization or solvent-pair crystallization (e.g., EtOAc/Hexane) can isolate the target compound without chromatography.
Process Optimization
Key parameters for yield enhancement:
- Temperature : Reactions conducted at 50–100°C to balance reaction rate and selectivity.
- Solvents : Polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions; non-polar solvents (THF, dioxane) for sensitive intermediates.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Iodocyclization | High stereochemical control | Requires iodine handling |
| Cyclopropane Epoxidation | Scalable, high ring strain relief | Multiple purification steps |
| Michael Addition | Mild conditions | Moderate yields |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, potentially forming simpler hydrocarbons.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction could produce simpler hydrocarbons
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The hydroxyl groups and spiro structure allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparison with analogs sharing core spiro-polycyclic frameworks, glycosylation patterns, or steroidal features. Key analogs and their distinctions are outlined below:
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights:
Core Backbone Diversity: The target compound’s spiro-pentacyclic core differs from guaianolides (e.g., ), which have a simpler sesquiterpene lactone structure. Azahexacyclic analogs () introduce nitrogen into the polycyclic system, altering electronic properties and hydrogen-bonding capacity compared to the all-oxygen spiro system in the target compound .
Glycosylation Patterns: The target compound’s dual oxane-linked sugars contrast with non-glycosylated guaianolides () and mono-glycosylated spiro compounds (e.g., FDB012029, ). Glycosylation enhances hydrophilicity, impacting solubility and membrane permeability .
Substituent Effects: Methyl groups at positions 5',7,9,13 (target compound) likely increase lipophilicity compared to hydroxyl-rich analogs like FDB012027. This may influence binding to hydrophobic pockets in proteins .
Physicochemical Properties: The target compound’s predicted collision cross section (CCS) for the [M+H]+ adduct is 266.5 Ų (), indicating a compact 3D structure despite its high molecular weight. Comparable data for analogs are lacking, but guaianolides (lower MW) likely have smaller CCS values . High polarity from multiple hydroxyls and sugars suggests low oral bioavailability, a common limitation among glycosylated steroids .
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